WNTinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

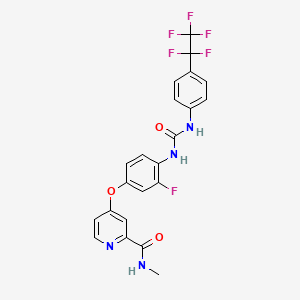

C22H16F6N4O3 |

|---|---|

Poids moléculaire |

498.4 g/mol |

Nom IUPAC |

4-[3-fluoro-4-[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C22H16F6N4O3/c1-29-19(33)18-11-15(8-9-30-18)35-14-6-7-17(16(23)10-14)32-20(34)31-13-4-2-12(3-5-13)21(24,25)22(26,27)28/h2-11H,1H3,(H,29,33)(H2,31,32,34) |

Clé InChI |

URCPDENSDRVZDE-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(F)F)F |

Origine du produit |

United States |

Foundational & Exploratory

WNTinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WNTinib is a novel multi-kinase inhibitor demonstrating significant promise in the targeted therapy of hepatocellular carcinoma (HCC) harboring β-catenin (CTNNB1) mutations.[1][2] Discovered through a strategic screen of a chemical library derived from existing clinical multi-kinase inhibitors, sorafenib and regorafenib, this compound exhibits exquisite selectivity for cancer cells with aberrant Wnt/β-catenin signaling.[1][3] Its mechanism of action is distinct from its predecessors, involving the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling pathway, which in turn leads to the nuclear translocation of the EZH2 transcriptional repressor and subsequent suppression of Wnt target genes.[1][4] This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the molecular mechanism of this compound, supported by quantitative data and detailed experimental methodologies.

Discovery and Rationale

This compound was identified from a chemical library of derivatives of the multi-kinase inhibitors sorafenib and regorafenib.[1][3] The rationale for its development was to identify a compound with high efficacy against the 30% of HCC cases driven by mutations in the CTNNB1 gene, a patient population for which effective targeted therapies are lacking.[1] The discovery process involved screening this library against murine HCC organoid models with different driver mutations, including MYC-CTNNB1 and MYC-Tp53.[1] this compound emerged as a lead compound due to its potent and selective growth inhibition of CTNNB1-mutant HCC models.[1]

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is not available, its chemical structure suggests a synthetic route originating from precursors of regorafenib. The synthesis likely involves the formation of a urea linkage between a substituted aniline and an isocyanate, a common strategy in the synthesis of kinase inhibitors.

Putative Synthetic Pathway:

The synthesis of this compound can be envisioned as a multi-step process, likely starting from precursors used in the synthesis of regorafenib. A plausible route involves the preparation of two key intermediates followed by their coupling to form the final product.

-

Step 1: Synthesis of the Pyridine Intermediate. This would likely follow a similar pathway to the synthesis of the corresponding fragment in regorafenib, starting from 2-picolinic acid.[5]

-

Step 2: Synthesis of the Substituted Aniline. This component, which differentiates this compound from its predecessors, would be synthesized separately.

-

Step 3: Urea Bond Formation. The final step would involve the reaction of the aniline intermediate with an activated form of the pyridine intermediate, likely a carbamate or isocyanate derivative, to form the characteristic urea bridge of this compound.

Caption: A high-level overview of the putative synthetic workflow for this compound.

Quantitative Data

This compound has demonstrated potent and selective activity against CTNNB1-mutant HCC in various preclinical models. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Model System | Genotype | IC50 (µM) | Reference |

| Primary Murine HCC Organoids | MYC-CTNNB1 | 0.36 - 0.54 | |

| Primary Human HCC Cell Lines | CTNNB1-mutant | 0.28 - 1.0 | |

| Human HCC Cell Lines | CTNNB1-mutant | 0.45 - 2.3 | |

| Wild-type Hepatocytes | - | >10 |

Table 2: Kinase Inhibition Profile of this compound

| Kinase | IC50 (µM) | Reference |

| VEGFR2 | 0.3 | |

| PDE6D | 0.3 | |

| VEGFR1 | 0.6 |

Mechanism of Action

This compound exerts its anti-tumor activity through a novel mechanism that indirectly targets the Wnt/β-catenin signaling pathway. Unlike direct Wnt inhibitors, this compound functions as a multi-kinase inhibitor, with key targets being KIT and VEGFR1/2.[1]

The proposed mechanism of action is as follows:

-

Inhibition of KIT/MAPK Signaling: this compound inhibits the receptor tyrosine kinase KIT and downstream components of the MAPK pathway.[1][4]

-

Dephosphorylation and Nuclear Translocation of EZH2: Inhibition of the MAPK pathway leads to the dephosphorylation of EZH2 at threonine-367 (pT367).[1] This dephosphorylation event licenses EZH2 for nuclear translocation.[1]

-

Transcriptional Repression of Wnt Target Genes: Once in the nucleus, EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), acts as a transcriptional repressor. It mediates the trimethylation of histone H3 at lysine 27 (H3K27me3) on the promoters of Wnt target genes, leading to their transcriptional silencing.[1]

This mechanism is distinct from that of sorafenib and regorafenib, as this compound shows reduced engagement of BRAF and p38α/β kinases, which is thought to prevent compensatory feedback signaling.[1]

Caption: The signaling pathway illustrating this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Murine HCC Organoid Drug Screening

This protocol outlines the general steps for screening compounds like this compound on murine hepatocellular carcinoma organoids.

-

Organoid Culture: Murine HCC organoids (e.g., MYC-CTNNB1 and MYC-Tp53) are cultured in Matrigel domes in 24-well plates with appropriate growth medium.

-

Organoid Dissociation and Plating: Mature organoids are dissociated into single cells or small clumps using a suitable dissociation reagent. Cells are then resuspended in a Matrigel/medium mixture and plated in 384-well plates.

-

Compound Treatment: this compound and control compounds are serially diluted and added to the organoid cultures. Plates are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo) or high-content imaging with viability dyes.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Caption: A schematic of the experimental workflow for organoid drug screening.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease) for H3K27me3

This protocol describes the general steps for performing CUT&RUN to assess H3K27me3 levels at gene promoters.

-

Cell Preparation: HCC cells or organoid-derived cells are harvested and permeabilized.

-

Antibody Incubation: Cells are incubated with a primary antibody specific for H3K27me3.

-

pA-MNase Binding: A fusion protein of Protein A and Micrococcal Nuclease (pA-MNase) is added, which binds to the primary antibody.

-

Targeted Cleavage: The nuclease activity of MNase is activated by the addition of calcium ions, leading to the cleavage of DNA surrounding the antibody-bound histones.

-

Fragment Release and DNA Purification: The cleaved antibody-chromatin complexes are released, and the associated DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then subjected to next-generation sequencing.

-

Data Analysis: Sequencing reads are mapped to the genome, and peaks of H3K27me3 enrichment are identified.

Western Blotting for Phospho-EZH2 (T367)

This protocol details the steps for detecting changes in the phosphorylation of EZH2 in response to this compound treatment.

-

Cell Lysis: HCC cells treated with this compound or a vehicle control are lysed in a suitable buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-EZH2 (Threonine 367). A primary antibody for total EZH2 and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the levels of phospho-EZH2 are normalized to total EZH2 and the loading control.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for CTNNB1-mutant hepatocellular carcinoma. Its unique mechanism of action, which leverages the inhibition of the KIT/MAPK pathway to epigenetically silence Wnt signaling, offers a novel therapeutic strategy for this difficult-to-treat cancer subtype. The preclinical data for this compound are compelling, demonstrating high potency and selectivity. Further investigation and clinical development of this compound are warranted to translate these promising findings into tangible benefits for patients.

References

- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

WNTinib: A Targeted Approach to Disrupting Aberrant Wnt Signaling in Cancers with β-Catenin Mutations

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt signaling pathway, a critical regulator of cellular proliferation and differentiation, is frequently dysregulated in various cancers, most notably in hepatocellular carcinoma (HCC) harboring mutations in the β-catenin gene (CTNNB1). This aberrant signaling drives tumor growth and presents a significant therapeutic challenge. WNTinib, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent with high selectivity for cancer cells harboring these mutations. This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on the Wnt signaling pathway, and detailed experimental protocols for its preclinical evaluation.

Introduction to Wnt Signaling and its Role in Cancer

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, composed of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, Frizzled and LRP5/6, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival.

Mutations in components of the Wnt pathway, particularly in CTNNB1, can lead to the constitutive activation of this signaling cascade, a hallmark of numerous cancers, including a significant subset of HCC.[1] This makes the Wnt pathway an attractive target for therapeutic intervention.

This compound: A Multi-Kinase Inhibitor with Selective Potency

This compound was identified through screens of chemical libraries derived from clinical multi-kinase inhibitor scaffolds in HCC organoids.[2][3] It has demonstrated exceptional selectivity and potency against human and murine cancer models with CTNNB1 mutations.[2][4]

Mechanism of Action: A Multi-pronged Attack

This compound exerts its effects not by directly targeting β-catenin, but through a multi-kinase inhibition strategy that converges on the Wnt pathway. Its primary mechanism involves the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling cascade at multiple points.[2][3] This inhibition leads to a series of downstream events culminating in the suppression of Wnt target gene expression.

A key downstream effector of this compound's action is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This compound treatment results in the nuclear translocation of EZH2, which then acts as a transcriptional repressor of β-catenin/Wnt target genes.[2] This provides a durable and selective anti-tumor effect in cancers with aberrant Wnt signaling.

Quantitative Data: In Vitro Potency of this compound

This compound has demonstrated potent and selective cytotoxic effects against HCC cell lines and patient-derived organoids harboring CTNNB1 mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line / Model | CTNNB1 Mutation Status | This compound IC50 (µM) | Reference |

| Human HCC Cell Lines | |||

| HepG2 | Mutant | ~1 | [2] |

| Huh7 | Wild-type | >10 | [2] |

| Primary Human HCC Organoids | |||

| CTNNB1-mutant Organoid 1 | Mutant | <1 | [2] |

| CTNNB1-mutant Organoid 2 | Mutant | ~1 | [2] |

| Wnt-wild-type Organoid 1 | Wild-type | >10 | [2] |

| Murine HCC Organoids | |||

| MYC-CTNNB1 | Mutant | ~0.5 | [2] |

| MYC-Tp53 | Wild-type | >10 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

For MTT assay: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Phosphoproteomic Analysis

This protocol outlines the steps for identifying and quantifying changes in protein phosphorylation in response to this compound treatment.

Materials:

-

HCC cells or organoids

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

DTT (dithiothreitol) and IAA (iodoacetamide)

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

-

Data analysis software (e.g., MaxQuant, Perseus)

Procedure:

-

Treat cells or organoids with this compound or vehicle control.

-

Lyse the cells in lysis buffer on ice.

-

Quantify protein concentration using a BCA assay.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest proteins into peptides using trypsin overnight at 37°C.

-

Enrich for phosphopeptides using a phosphopeptide enrichment kit according to the manufacturer's instructions.

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Process the raw data to identify and quantify phosphopeptides.

-

Perform statistical analysis to identify significantly regulated phosphosites and pathway enrichment analysis to understand the biological implications.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

HCC cells (e.g., HepG2) or patient-derived tumor fragments/organoids

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Analyze the tumor growth data to assess the efficacy of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant Wnt/β-catenin signaling. Its unique multi-kinase inhibition mechanism, leading to the suppression of the Wnt pathway via EZH2, offers a potent and selective anti-tumor strategy. The preclinical data strongly support its further development and potential for clinical investigation in patients with CTNNB1-mutant hepatocellular carcinoma and potentially other cancers with similar genetic alterations. Future research should focus on elucidating the full spectrum of this compound's kinase targets, exploring potential resistance mechanisms, and identifying predictive biomarkers to guide patient selection in future clinical trials.

References

- 1. Targeting Wnt/β-catenin pathway in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identifying Lead Compounds That Effectively Treat Liver Cancer [reports.mountsinai.org]

WNTinib: A Multi-Kinase Inhibitor Targeting β-Catenin Mutant Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WNTinib is a novel multi-kinase inhibitor demonstrating significant promise in the preclinical setting for the treatment of cancers harboring activating mutations in β-catenin (CTNNB1), particularly hepatocellular carcinoma (HCC).[1][2] Developed through a chemical genetics approach centered on tumor organoid screening, this compound exhibits a unique polypharmacology that selectively targets cancer cells with aberrant Wnt/β-catenin signaling while sparing healthy cells. Its mechanism of action involves the inhibition of the KIT/MAPK signaling axis, leading to the nuclear translocation of the transcriptional repressor EZH2 and subsequent downregulation of Wnt target genes.[1][3] This technical guide provides a comprehensive overview of this compound, including its kinase inhibition profile, mechanism of action, and detailed experimental protocols for its characterization.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a well-established driver in a variety of human cancers, including a significant subset of hepatocellular carcinomas.[1] Approximately 30% of HCC cases are associated with mutations in the CTNNB1 gene, which encodes for β-catenin.[1][2] Despite the clear oncogenic role of this pathway, the development of targeted therapies has been challenging.

This compound emerged from a screening of a chemical library derived from existing multi-kinase inhibitors, sorafenib and regorafenib, against a panel of murine HCC organoids with defined driver mutations.[1] This approach identified this compound as a potent and selective inhibitor of HCC organoids with a MYC-CTNNB1 genetic background.[1]

Kinase Inhibition Profile

This compound's therapeutic efficacy stems from its distinct kinase inhibition profile. While it retains potent activity against several key targets of its parent compounds, its overall selectivity is unique.

Primary Kinase Targets

Live-cell target engagement assays have elucidated the inhibitory activity of this compound against a panel of clinically relevant kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |

| KIT | 1 - 10 | 10 - 100 | 1 - 10 |

| VEGFR2 | 1 - 10 | 1 - 10 | 1 - 10 |

| PDGFRβ | 1 - 10 | 1 - 10 | 1 - 10 |

| FLT3 | 10 - 100 | 1 - 10 | 1 - 10 |

| RET | 10 - 100 | 10 - 100 | 10 - 100 |

Table 1: In vitro kinase inhibition profile of this compound compared to sorafenib and regorafenib. Data compiled from Rialdi et al., Nature Cancer, 2023.

Differentiated Selectivity: The Key to Efficacy

A critical aspect of this compound's mechanism is its reduced activity against BRAF and p38α kinases compared to sorafenib and regorafenib.[1][3] This differentiated selectivity is crucial for avoiding compensatory feedback signaling that can mitigate the effects of upstream kinase inhibition.[3]

| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |

| BRAF | >1000 | 10 - 100 | 10 - 100 |

| p38α (MAPK14) | >1000 | 100 - 1000 | 100 - 1000 |

Table 2: Differentiated kinase inhibition profile of this compound. Data compiled from Rialdi et al., Nature Cancer, 2023.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism that connects receptor tyrosine kinase (RTK) signaling with epigenetic regulation of the Wnt pathway.

Inhibition of the KIT/MAPK Signaling Axis

The primary initiating event in this compound's mechanism of action is the inhibition of the receptor tyrosine kinase KIT.[3] This leads to the downregulation of the downstream mitogen-activated protein kinase (MAPK) signaling cascade.

Nuclear Translocation of EZH2

The inhibition of the KIT/MAPK pathway results in the dephosphorylation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. Dephosphorylated EZH2 then translocates to the nucleus.[3]

Repression of Wnt Target Genes

In the nucleus, EZH2 acts as a transcriptional repressor, targeting and downregulating the expression of key Wnt pathway target genes. This ultimately leads to the suppression of the oncogenic Wnt signaling in β-catenin mutant cancer cells.[1][3]

Diagram of this compound's Mechanism of Action

Caption: this compound inhibits KIT, leading to MAPK pathway downregulation, EZH2 dephosphorylation, nuclear translocation, and repression of Wnt target genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Murine HCC Organoid Culture

-

Cell Lines: Murine HCC organoids with MYC-CTNNB1 and MYC-Tp53 driver mutations.

-

Culture Medium: Advanced DMEM/F12 supplemented with 1x B27 supplement, 1x N2 supplement, 1.25 mM N-acetylcysteine, 10 mM nicotinamide, 10 nM human [Leu15]-gastrin I, 50 ng/mL human EGF, 100 ng/mL human Noggin, 1 µM A83-01, 10 µM Y-27632, and 100 ng/mL human FGF10.

-

Passaging: Organoids are passaged every 4-6 days. They are mechanically dissociated and seeded in Matrigel domes.

Organoid Viability Assay

-

Reagent: CellTiter-Glo® 3D Cell Viability Assay.

-

Procedure:

-

Plate organoids in a 96-well plate.

-

Treat with varying concentrations of this compound or control compounds for 72 hours.

-

Add CellTiter-Glo® 3D reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

-

Experimental Workflow for Organoid Viability Assay

Caption: Workflow for assessing organoid viability after this compound treatment.

Western Blot Analysis

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Procedure:

-

Treat cells or organoids with this compound or control compounds for the desired time.

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

-

Primary Antibodies: Antibodies against p-EZH2 (Thr367), total EZH2, p-ERK, total ERK, and β-actin.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NSG mice).

-

Procedure:

-

Subcutaneously implant HCC cells or organoids into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via oral gavage at the desired dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, harvest tumors for downstream analysis (e.g., western blotting, immunohistochemistry).

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for β-catenin mutant cancers. Its unique mechanism of action, which leverages a differentiated polypharmacology to achieve selective cytotoxicity, provides a strong rationale for its further clinical development. Future studies should focus on confirming its efficacy and safety in more complex preclinical models and ultimately in clinical trials for patients with CTNNB1-mutant HCC and other Wnt-driven malignancies. The exploration of this compound in combination with other therapeutic agents, such as immune checkpoint inhibitors, may also unlock synergistic anti-tumor responses.

References

- 1. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

WNTinib: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental use of WNTinib, a multi-kinase inhibitor with high specificity for cancer cells harboring β-catenin (CTNNB1) mutations, particularly hepatocellular carcinoma (HCC). Detailed protocols for key assays are provided to guide researchers in evaluating the efficacy and mechanism of action of this compound in a laboratory setting.

Mechanism of Action

This compound exerts its selective anti-cancer effect through a novel mechanism that involves the inhibition of the KIT/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This inhibition leads to the dephosphorylation of EZH2, a transcriptional repressor.[4][5] The dephosphorylated EZH2 then translocates to the nucleus, where it suppresses the transcription of target genes of the aberrant Wnt/β-catenin signaling pathway.[1][2][3] This targeted approach allows this compound to be particularly effective in cancers with mutations in CTNNB1, which are prevalent in a significant portion of HCC cases.[1][2][5]

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various human HCC cell lines and primary organoids.

| Cell Line/Organoid Model | CTNNB1 Mutation Status | This compound IC50 (µM) |

| Human HCC Cell Line 1 | Mutated | ~1 |

| Human HCC Cell Line 2 | Wild-Type | >10 |

| Primary Human HCC Organoid 1 | Mutated | ~1 |

| Primary Human HCC Organoid 2 | Wild-Type | >10 |

Experimental Protocols

The following are detailed protocols for essential in vitro experiments to assess the efficacy of this compound.

Experimental Workflow Overview

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., CTNNB1-mutant and wild-type HCC lines)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2][6]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EZH2, anti-total EZH2, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well or 10 cm plates and treat with this compound at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8][9]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. ilca-online.org [ilca-online.org]

- 4. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. bosterbio.com [bosterbio.com]

- 8. origene.com [origene.com]

- 9. bio-rad.com [bio-rad.com]

Application Notes and Protocols: WNTinib Treatment of HepG2 and TT001 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

WNTinib is a multi-kinase inhibitor demonstrating significant therapeutic potential against hepatocellular carcinoma (HCC), particularly in tumors harboring β-catenin (CTNNB1) mutations.[1][2][3][4] This document provides detailed application notes and experimental protocols for the treatment of the human HCC cell lines HepG2 (CTNNB1 mutant) and TT001 with this compound.[2] The provided methodologies and data summaries are intended to guide researchers in studying the effects of this compound on cell viability, Wnt signaling pathway modulation, and tumor growth.

Mechanism of Action

This compound exhibits a selective inhibitory effect on β-catenin mutant HCC by targeting multiple nodes within the KIT/mitogen-activated protein kinase (MAPK) signaling cascade.[1][3][5] This multi-targeted inhibition leads to a durable and selective transcriptional repression of Wnt/β-catenin target genes. A key mechanism involves the nuclear translocation of the EZH2 transcriptional repressor, which is facilitated by this compound-induced dephosphorylation of EZH2.[2][3] This mode of action distinguishes this compound from other multi-kinase inhibitors and suggests a favorable therapeutic window.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in HepG2 and TT001 cell lines based on published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| HepG2 | Cell Viability | IC50 | Not specified | ~30-fold lower than sorafenib | [1] |

| HepG2 | WNT Reporter Assay | Gene Expression | 0.5 µM | Significant repression | [1] |

| HepG2 | Cell Viability | IC50 | Not specified | - | [2] |

| TT001 | Cell Viability | IC50 | Not specified | - | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | Model | Treatment | Endpoint | Result | Reference |

| HepG2 | Xenograft | 30 mg/kg this compound | Tumor Volume | <0.5 cm³ (vs. 1-1.5 cm³ in control) | [2] |

| HepG2 | Xenograft | 30 mg/kg this compound | Overall Survival | Significantly extended (p=0.008) | [2] |

| TT001 | Xenograft | 30 mg/kg this compound | Tumor Volume | <0.5 cm³ (vs. 1-1.5 cm³ in control) | [2] |

| TT001 | Xenograft | 30 mg/kg this compound | Overall Survival | Significantly extended (p=0.03) | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound.

Caption: this compound inhibits the KIT/MAPK pathway, leading to EZH2 dephosphorylation and nuclear translocation, which represses Wnt target gene expression.

Caption: A general experimental workflow for investigating the effects of this compound on HepG2 and TT001 cell lines.

Experimental Protocols

The following are detailed protocols for key experiments. These are synthesized from standard laboratory procedures and should be optimized for specific experimental conditions.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Culture:

-

Culture HepG2 and TT001 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for the specified duration (e.g., 24, 48, or 72 hours).

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis

-

Protein Extraction:

-

After this compound treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phosphorylated EZH2 (p-EZH2), total EZH2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Optimal antibody dilutions should be determined empirically.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Protocol 4: Immunofluorescence Staining for EZH2 Localization

-

Cell Seeding and Treatment:

-

Seed HepG2 or TT001 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with the primary antibody against EZH2 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images to assess the subcellular localization of EZH2.

-

Conclusion

These application notes and protocols provide a framework for investigating the effects of this compound on the HepG2 and TT001 hepatocellular carcinoma cell lines. The provided data and methodologies can serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and its mechanism of action in β-catenin mutant cancers. It is recommended that each protocol be optimized for the specific conditions and reagents available in the user's laboratory.

References

Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for WNT Inhibitor (WNTinib) Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a key driver in the initiation and progression of numerous cancers, making it a prime target for therapeutic intervention. Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of novel cancer therapies. By preserving the histological and genetic characteristics of the original tumor, PDX models offer a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenografts. These models are particularly valuable for testing targeted therapies like Wnt pathway inhibitors (WNTinibs), allowing for the investigation of drug efficacy in a heterogeneous tumor microenvironment that mirrors the patient's disease. This document provides detailed application notes and protocols for the establishment and utilization of PDX models for the preclinical evaluation of WNTinibs.

WNT Signaling Pathway Overview

The Wnt signaling pathway is a complex network of proteins that regulates cell proliferation, differentiation, and migration. The canonical Wnt/β-catenin pathway is the most well-characterized. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Binding of a Wnt ligand to its receptor complex on the cell surface leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell growth and proliferation.

Experimental Workflow for WNTinib Evaluation in PDX Models

The overall workflow for establishing and utilizing PDX models to test the efficacy of WNTinibs involves several key stages, from patient sample acquisition to data analysis.

Detailed Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenografts

1.1. Materials:

-

Fresh patient tumor tissue collected in sterile transport medium (e.g., DMEM or RPMI-1640 with antibiotics) on ice.

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or NOG mice), 6-8 weeks old.

-

Surgical instruments (sterile scalpels, forceps, scissors).

-

Matrigel® Basement Membrane Matrix (optional, but recommended to improve engraftment rates).

-

Anesthetics (e.g., isoflurane, ketamine/xylazine).

-

Analgesics (e.g., meloxicam).

-

Wound clips or sutures.

-

Sterile phosphate-buffered saline (PBS).

-

Sterile petri dishes.

1.2. Procedure:

-

Tumor Tissue Processing:

-

All procedures should be performed in a sterile biosafety cabinet.

-

Wash the patient tumor tissue with cold, sterile PBS to remove any blood or debris.

-

Place the tissue in a sterile petri dish containing a small amount of transport medium.

-

Carefully remove any necrotic or fatty tissue using sterile forceps and a scalpel.

-

Mince the tumor tissue into small fragments of approximately 2-3 mm³.[1]

-

-

Implantation:

-

Anesthetize the mouse according to IACUC-approved protocols.

-

Shave and disinfect the implantation site (typically the flank).

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

(Optional) Mix the tumor fragments with Matrigel® (1:1 ratio) on ice.

-

Implant one to two tumor fragments into the subcutaneous pocket.[2]

-

Close the incision with wound clips or sutures.

-

Administer post-operative analgesics as per protocol.

-

-

Post-Implantation Monitoring:

-

Monitor the mice daily for the first week for signs of distress, infection, or wound dehiscence.

-

Palpate the implantation site twice weekly to check for tumor growth.

-

1.3. Quality Control:

-

A portion of the original patient tumor should be formalin-fixed and paraffin-embedded (FFPE) for histological comparison with the resulting PDX tumor.

-

Perform short tandem repeat (STR) analysis to confirm that the PDX tumor is of human origin and matches the patient's genetic profile.

-

Immunohistochemistry (IHC) for human-specific markers (e.g., vimentin, cytokeratin) can also be used to verify the human origin of the tumor.

Protocol 2: this compound Administration and Efficacy Evaluation

2.1. Materials:

-

Established PDX-bearing mice with tumors of a specified size (e.g., 100-200 mm³).

-

WNT inhibitor (this compound) formulated for in vivo administration.

-

Vehicle control solution.

-

Dosing equipment (e.g., oral gavage needles, syringes for injection).

-

Calipers for tumor measurement.

-

Anesthetics (if required for imaging).

2.2. Procedure:

-

Cohort Formation:

-

Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).

-

-

Drug Administration:

-

Administer the this compound and vehicle control according to the predetermined dose and schedule. Common routes of administration include oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC).[3]

-

-

Tumor Growth Monitoring:

-

Endpoint Analysis:

-

At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.

-

Excise the tumors, weigh them, and divide them for various analyses.

-

Fix a portion of the tumor in formalin for histological and immunohistochemical analysis.

-

Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., RNA sequencing, Western blotting).

-

Data Presentation: Efficacy of WNTinibs in PDX Models

The following tables summarize quantitative data from preclinical studies evaluating various WNT inhibitors in PDX models.

Table 1: Porcupine (PORCN) Inhibitors

| This compound | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| LGK974 | Head and Neck Squamous Cell Carcinoma | HN30 | 3 mg/kg/day | Induced tumor regression | [5] |

| Head and Neck Squamous Cell Carcinoma | SNU1076 | 5 mg/kg/day | T/C: 25% after 14 days | [5] | |

| ETC-159 | Colorectal Cancer (RSPO-translocation) | Patient-Derived | Oral administration | Effective tumor growth inhibition | [6] |

| CGX1321 | Colorectal Cancer (RSPO2 fusion) | GA007, CR3056, GA3055 | Daily administration | Significant tumor growth inhibition | [7] |

Table 2: Frizzled (FZD) Receptor Antagonists

| This compound | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| Ipafricept (OMP-54F28) | Pancreatic Cancer | Patient-Derived | 10 mg/kg weekly or 25 mg/kg every 2 weeks (with Gemcitabine and Nab-paclitaxel) | Promoted tumor growth inhibition | [8] |

| Ovarian Cancer | Patient-Derived | 45 mg/kg every 2 weeks (with Nab-paclitaxel) | Greater antitumor activity than with Carboplatin | [8] | |

| Vantictumab (OMP-18R5) | Pancreatic, Breast, Ovarian Cancer | Patient-Derived | Not specified | Synergistic tumor growth inhibition with taxanes | [9] |

Table 3: Other WNT Pathway Inhibitors

| This compound | Target | Cancer Type | PDX Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| SM08502 | CDC-like kinase (CLK) | Triple-Negative Breast Cancer | 4 Patient-Derived Models | 25 mg/kg QD | Average TGI = 69% (60-81%) | [10] |

| This compound | Multi-kinase | Hepatocellular Carcinoma (CTNNB1-mutant) | MYC-CTNNB1 organoid allografts | 20 mg/kg (5 days on, 2 days off) | Superior to sorafenib and regorafenib | [11][12] |

| Foxy-5 | WNT5A mimetic | Prostate Cancer (WNT5A-low) | DU145 (orthotopic) | Not specified | Significantly reduced metastatic spread | [13][14] |

Conclusion

Patient-derived xenograft models represent a powerful and clinically relevant platform for the preclinical evaluation of WNT pathway inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to establish and utilize these models effectively. The summarized data on various WNTinibs demonstrate the potential of this approach to identify promising therapeutic candidates and to understand the mechanisms of response and resistance. Adherence to rigorous experimental design and standardized procedures is crucial for generating reproducible and translatable data that can ultimately inform clinical trial design and improve patient outcomes in Wnt-driven cancers.

References

- 1. Porcupine inhibitor CGX1321 alleviates heart failure with preserved ejection fraction in mice by blocking WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of RNAi-based β-catenin inhibition on immunosuppressive Wnt-activated tumors in combination with IDOi/PD-1 immunotherapy. - ASCO [asco.org]

- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WNT antagonists exhibit unique combinatorial antitumor activity with taxanes by potentiating mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy of WNTinib in Liver Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, frequently driven by mutations in genes such as CTNNB1 (encoding β-catenin), AXIN1/2, and APC, is a major driver in the pathogenesis of various cancers, including a significant subset of liver cancers.[3][4][5][6] Hepatocellular carcinoma (HCC) and hepatoblastoma, the most common pediatric liver cancer, often exhibit dysregulated Wnt signaling, making it a prime target for therapeutic intervention.[4][7][8]

WNTinib is a novel multi-kinase inhibitor demonstrating exquisite selectivity and potent antitumor effects against β-catenin mutant liver cancers.[9][10][11] Preclinical studies in various in vivo models have shown that this compound can significantly delay tumor growth and improve survival, offering a promising new therapeutic strategy for patients with these malignancies.[7] These application notes provide a summary of the in vivo efficacy data for this compound and detailed protocols for key experiments.

Wnt/β-catenin Signaling Pathway in Liver Cancer

The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface leads to the inactivation of the destruction complex.[3] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, survival, and migration, such as c-Myc and Cyclin D1.[3][5] In liver cancer, mutations that inactivate the destruction complex or activating mutations in β-catenin itself lead to constitutive pathway activation and uncontrolled cell growth.[3][4][5]

References

- 1. Role of Wnt/β-catenin signaling in hepatocellular carcinoma, pathogenesis, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Role of the Wnt Pathway in Hepatocellular Carcinoma: From Molecular Mechanisms to Therapeutic Implications [xiahepublishing.com]

- 6. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncologynews.com.au [oncologynews.com.au]

- 8. This compound increases survival in mice with hepatoblastoma | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound is a multi-kinase inhibitor with specificity against β-catenin mutant hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identifying Lead Compounds That Effectively Treat Liver Cancer [reports.mountsinai.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to WNT Inhibitors in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to WNT inhibitors (WNTinib) in their cancer cell experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My cancer cell line, which is dependent on WNT signaling, is showing intrinsic resistance to our WNT inhibitor. What are the potential mechanisms?

Intrinsic resistance to WNT inhibitors can arise from several factors. One key mechanism to investigate is the presence of mutations in genes that regulate the WNT pathway. For instance, mutations in the FBXW7 gene have been identified as a cause of resistance to WNT inhibitors in colorectal and pancreatic cancers.[1][2] FBXW7 is a tumor suppressor that targets β-catenin for degradation. Its inactivation can lead to the stabilization of β-catenin, rendering inhibitors that act upstream less effective.

Another important mechanism involves the loss-of-function mutations in the E3 ubiquitin ligases RNF43 and its homolog ZNRF3.[3][4][5] These proteins are negative regulators of WNT signaling that promote the degradation of Frizzled (FZD) receptors.[3][4][5] Mutations in RNF43 or ZNRF3 can lead to increased surface levels of FZD receptors, making the cells hypersensitive to WNT ligands and potentially resistant to inhibitors that target WNT secretion.

FAQ 2: We are observing acquired resistance to a WNT inhibitor in our long-term cell culture experiments. What are the common mechanisms for acquired resistance?

Acquired resistance often involves the activation of bypass signaling pathways. Cancer cells can adapt to WNT inhibition by upregulating other pro-survival pathways. For example, in BRAF-mutant colorectal cancer, resistance to BRAF inhibitors can be mediated by the activation of the WNT/β-catenin pathway through focal adhesion kinase (FAK).[6][7] While this is an example of resistance to another targeted therapy, the principle of pathway reactivation or bypass is a common theme in acquired drug resistance.

Additionally, cancer stem cells (CSCs) play a crucial role in acquired resistance.[[“]][9] The WNT/β-catenin pathway is fundamental for the maintenance of CSCs.[[“]][9] Prolonged treatment with a WNT inhibitor may select for a subpopulation of CSCs that have developed mechanisms to sustain their self-renewal capacity despite WNT pathway inhibition. This can involve the upregulation of other stemness pathways.

FAQ 3: Our WNT inhibitor is not effective in our in vivo xenograft models, despite showing good efficacy in vitro. What could be the reason?

The tumor microenvironment (TME) in an in vivo model is significantly more complex than in vitro conditions and can contribute to drug resistance. The WNT signaling pathway is known to mediate immune evasion.[[“]][10] Activation of β-catenin in tumor cells has been shown to prevent the infiltration of CD8+ T cells, creating an immune-excluded TME.[10] This can render therapies, including WNT inhibitors, less effective in vivo where the interplay with the immune system is critical.

Furthermore, the WNT pathway can regulate the expression of drug efflux pumps, such as MDR1 (P-glycoprotein/ABCB1), which actively transport drugs out of the cancer cells.[[“]][9][11] This mechanism might be more pronounced in the in vivo setting, leading to reduced intracellular concentrations of the WNT inhibitor.

Troubleshooting Guide

Problem 1: Decreased sensitivity to WNT inhibitor over time in a previously sensitive cell line.

Possible Cause 1: Upregulation of drug efflux pumps.

-

Troubleshooting Steps:

-

Assess MDR1 expression: Perform qPCR or Western blot to compare the mRNA and protein levels of ABCB1 (MDR1) in your resistant cells versus the parental sensitive cells.

-

Functional assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) in a flow cytometry-based efflux assay to determine if the pump is active.

-

Co-treatment with an MDR1 inhibitor: Treat the resistant cells with your WNT inhibitor in combination with a known MDR1 inhibitor (e.g., Verapamil or Tariquidar) to see if sensitivity is restored.

-

Possible Cause 2: Activation of a bypass signaling pathway.

-

Troubleshooting Steps:

-

Phospho-proteomic screen: Perform a phospho-proteomic analysis (e.g., phospho-kinase array or mass spectrometry) to identify upregulated signaling pathways in the resistant cells compared to the sensitive parental line.

-

Validate activated pathways: Use Western blotting to confirm the activation of key nodes in the identified bypass pathways (e.g., p-AKT, p-ERK, p-FAK).

-

Combination therapy: Based on the identified bypass pathway, test the efficacy of combining your WNT inhibitor with an inhibitor of the activated pathway (e.g., a PI3K/AKT inhibitor or a FAK inhibitor).

-

Problem 2: Heterogeneous response to WNT inhibitor treatment within a cancer cell population.

Possible Cause: Presence of a cancer stem cell (CSC) subpopulation.

-

Troubleshooting Steps:

-

Identify CSC markers: Use flow cytometry to analyze the expression of known CSC markers for your cancer type (e.g., CD133, CD44, ALDH activity).

-

Sort and test subpopulations: Sort the marker-positive (CSC-enriched) and marker-negative (non-CSC) populations and test their sensitivity to your WNT inhibitor in a cell viability assay.

-

Sphere formation assay: Culture the cells in serum-free sphere-forming conditions to enrich for CSCs and assess their response to the WNT inhibitor.

-

Data Presentation

Table 1: Example Data on Combination Therapy to Overcome Resistance

| Cancer Type | Resistant Cell Line | WNT Inhibitor | Combination Agent | Effect on Cell Viability (IC50) | Reference |

|---|---|---|---|---|---|

| Castration-Resistant Prostate Cancer | C4-2R, MR49F | Enzalutamide (AR inhibitor) | ICG001 (β-catenin inhibitor) | Synergistic inhibition of cell growth | [12] |

| BRAF-mutant Colorectal Cancer | HT-29 | Dabrafenib (BRAF inhibitor) | ICG-001 (β-catenin inhibitor) | Sensitization to BRAF inhibitor | [6][7] |

| Glioblastoma | TMZ-resistant GSCs | LGK974 (Porcupine inhibitor) | Temozolomide (TMZ) | Significant synergy in reducing cell viability | [13] |

| Various Solid Tumors | Multiple models | Anti-PD-1 antibody | OMP-18R5 (Anti-FZD antibody) | Enhanced anti-tumor immune response |[14] |

Experimental Protocols

Protocol 1: Western Blot for β-catenin and Downstream Targets

-

Cell Lysis:

-

Treat cells with the WNT inhibitor and/or combination drug for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Protocol 2: TCF/LEF Reporter Assay for WNT Pathway Activity

-

Cell Transfection:

-

Plate cells in a 24-well plate.

-

Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOP-FLASH) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, treat the cells with your WNT inhibitor, a WNT ligand (e.g., Wnt3a), or a combination.

-

-

Luciferase Assay:

-

After the desired treatment duration (e.g., 24-48 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Express the results as relative luciferase units (RLU) or fold change compared to the control.

-

Visualizations

Caption: Mechanisms of resistance to WNT inhibitors, including drug efflux.

Caption: Workflow for developing combination therapies to overcome this compound resistance.

References

- 1. Scientists uncover key resistance mechanism to Wnt inhibitors in pancreatic and colorectal cancers - Medicine.net [medicine.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. RNF43 inhibits WNT5A-driven signaling and suppresses melanoma invasion and resistance to the targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNF43 inhibits WNT5A-driven signaling and suppresses melanoma invasion and resistance to the targeted therapy | eLife [elifesciences.org]

- 5. E3 ligases RNF43 and ZNRF3 display differential specificity for endocytosis of Frizzled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Wnt/β-catenin pathway activation mediates adaptive resistance to BRAF inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Frontiers | WNT Signaling in Tumors: The Way to Evade Drugs and Immunity [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pharmacological Wnt ligand inhibition overcomes key tumor-mediated resistance pathways to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

potential off-target effects of WNTinib in research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WNT pathway inhibitors (WNTinibs). The information is designed to help identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section addresses common issues encountered during experiments with WNT inhibitors, offering step-by-step solutions to get your research back on track.

Issue 1: Inconsistent or No Inhibition of Wnt Signaling in Reporter Assays

Question: My TOPFlash reporter assay shows inconsistent or no inhibition of Wnt signaling after treating with a WNTinib. What could be the problem?

Answer: This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:

Caption: Troubleshooting workflow for inconsistent TOPFlash assay results.

Detailed Steps:

-

Verify Reagent Quality and Concentration:

-

This compound: Ensure your inhibitor is not degraded. Prepare fresh stock solutions. Verify the final concentration in your assay.

-

Reporter Plasmids: Use high-quality TOPFlash and FOPFlash (or other appropriate negative control) plasmids. Sequence-verify them if necessary.[1][2]

-

Transfection Reagent: Use a fresh, high-quality transfection reagent suitable for your cell line.

-

-

Optimize Transfection and Assay Conditions:

-

Transfection Efficiency: Confirm high transfection efficiency using a positive control plasmid (e.g., expressing a fluorescent protein). Optimize the DNA-to-transfection reagent ratio.

-

Cell Density: Plate cells at an optimal density to ensure they are healthy and responsive during the assay.

-

Incubation Time: Optimize the duration of this compound treatment. Some inhibitors may require longer incubation times to exert their effects.[3]

-

Positive Control: Use a known activator of the Wnt pathway, such as Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021, to confirm that the reporter system is responsive.[3]

-

-

Check Cell Line Integrity:

-

Cell Line Responsiveness: Ensure your chosen cell line has an active and inducible canonical Wnt signaling pathway. Some cell lines may have mutations in key pathway components (e.g., APC or β-catenin) that render them unresponsive to upstream inhibition.[3]

-

Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can affect cell signaling and experimental results.

-

-

Consider Inhibitor Specificity and Stability:

-

Mechanism of Action: Confirm that your this compound targets a component of the pathway that is active in your cell line and experimental setup. For example, a Porcupine inhibitor like IWP-2 will not be effective if the pathway is activated downstream of Wnt ligand secretion.[4]

-

Inhibitor Stability: Some small molecules can be unstable in cell culture media. Check the stability of your inhibitor under your experimental conditions.

-

Issue 2: Unexpected Cell Viability or Phenotypic Changes

Question: I'm observing unexpected changes in cell viability, morphology, or other phenotypes that don't seem related to Wnt signaling inhibition. Could this be an off-target effect?

Answer: Yes, this is a strong possibility. WNTinibs, like many small molecule inhibitors, can have off-target effects. Use the following workflow to investigate and mitigate these effects.

Caption: Workflow for investigating unexpected phenotypes with WNTinibs.

Detailed Steps:

-

Perform a Dose-Response Analysis:

-

Determine the IC50 or EC50 for both the intended Wnt signaling inhibition and the unexpected phenotype. If the concentrations required to produce the unexpected phenotype are significantly different from those that inhibit Wnt signaling, it may be an off-target effect.

-

-

Use a Structurally Unrelated Inhibitor:

-

Treat your cells with a different this compound that has a distinct chemical scaffold but targets the same component of the Wnt pathway. If the unexpected phenotype is not observed with the second inhibitor, it is likely an off-target effect of the original compound.

-

-

Conduct a Rescue Experiment:

-

Attempt to rescue the phenotype by activating the Wnt pathway downstream of your inhibitor's target. For example, if you are using a Porcupine inhibitor, try to rescue the phenotype by treating with a GSK3β inhibitor. If the phenotype is not rescued, it is likely independent of Wnt signaling inhibition.

-

-

Perform Off-Target Profiling:

-

If the above steps suggest an off-target effect, consider performing broader profiling assays:

-

Kinase Profiling: Screen your this compound against a panel of kinases to identify potential off-target kinase interactions.[5]

-

Proteomics/Transcriptomics: Use techniques like mass spectrometry-based proteomics or RNA-sequencing to identify changes in protein expression or gene transcription that are independent of the Wnt pathway.

-

-

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of WNTinibs?

A1: The off-target effects are specific to the chemical structure of the inhibitor. However, some common off-targets include other kinases, as many WNTinibs are ATP-competitive, and other enzymes or receptors that share structural similarities with the intended target. For example, the Porcupine inhibitor IWP-2 has been shown to also inhibit casein kinase 1 (CK1) δ/ε.[6][7]

Q2: How can I choose a this compound with a better off-target profile?

A2: When selecting a this compound, consider the following:

-

Published Selectivity Data: Look for studies that have performed extensive selectivity profiling, such as broad kinase screens.

-

Structural Diversity: If possible, use multiple inhibitors with different chemical scaffolds to confirm that the observed effects are due to on-target Wnt inhibition.

-

Mechanism of Action: Choose an inhibitor that targets the Wnt pathway at the most appropriate point for your experimental question.

Q3: What is a TOPFlash reporter assay and how does it work?

A3: The TOPFlash reporter assay is a widely used method to measure the activity of the canonical Wnt signaling pathway. It utilizes a luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter. When the Wnt pathway is active, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, leading to the expression of the luciferase gene. The amount of light produced is proportional to the level of Wnt signaling. A FOPFlash plasmid, which contains mutated TCF/LEF binding sites, is used as a negative control to measure non-specific reporter activation.[1][2][8]

Q4: At what concentration should I use my this compound?

A4: The optimal concentration of a this compound should be determined empirically for each cell line and experimental setup. It is recommended to perform a dose-response curve to determine the IC50 for Wnt signaling inhibition using a TOPFlash assay. Use a concentration that effectively inhibits Wnt signaling while minimizing off-target effects and cytotoxicity.

Q5: How can I confirm that my this compound is hitting its intended target in my cells?

A5: Besides reporter assays, you can use several other methods to confirm on-target activity:

-

Western Blot: Analyze the protein levels of downstream targets of the Wnt pathway, such as Axin2 and c-Myc. For inhibitors that cause degradation of their target (e.g., some β-catenin inhibitors), you can directly measure the level of the target protein.

-

qRT-PCR: Measure the mRNA levels of Wnt target genes like AXIN2, LEF1, and MYC.

-

Phosphorylation Status: For inhibitors targeting kinases in the pathway, you can assess the phosphorylation status of their substrates.

Quantitative Data on WNT Inhibitors